

Application Notes and Protocols for FAK Inhibitor (Fak-IN-20)

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Compound of Interest

Compound Name: *Fak-IN-20*
Cat. No.: *B12362291*

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Note on Compound Name: Publicly available data for a specific molecule designated "**Fak-IN-20**" is limited. The following application notes and protocols are based on the properties and applications of potent, selective, small-molecule Focal Adhesion Kinase (FAK) inhibitors, such as FAK-IN-14. These protocols are generally applicable to similar compounds targeting FAK. Researchers should validate these protocols for their specific molecule.

Product Information and Solubility

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are correlated with the progression of many cancers, making it a key target for therapeutic development.[1][2] FAK inhibitors are designed to block its kinase activity, thereby disrupting these pathological processes.

Solubility of FAK Inhibitors:

Most small-molecule kinase inhibitors, including those targeting FAK, exhibit poor aqueous solubility and are typically dissolved in organic solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[3][4]

Solvent	Solubility & Preparation Notes	Storage
DMSO	Suitable for preparing high-concentration stock solutions (e.g., 5-20 mM).[5] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[4]	Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Ethanol	May be used for some compounds, but solubility might be lower than in DMSO. [3] Evaporation can be an issue during long-term storage.	Store at -20°C.
Water	Generally insoluble or poorly soluble. Direct dissolution in aqueous buffers is not recommended.[6]	N/A

Preparation of Solutions for In Vitro Assays

Accurate preparation of stock and working solutions is critical for obtaining reproducible results. Always use high-purity solvents.

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

- Weigh the Compound: Accurately weigh a precise amount of the FAK inhibitor powder (e.g., 1 mg).
- Calculate Solvent Volume: Use the compound's molecular weight (MW) to calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Formula: $\text{Volume (L)} = \text{Mass (g)} / (\text{MW (g/mol)} * \text{Concentration (mol/L)})$

- Example: For FAK-IN-14 (MW = 502.58 g/mol) and 1 mg of powder:
 - $\text{Volume (L)} = 0.001 \text{ g} / (502.58 \text{ g/mol} * 0.01 \text{ mol/L}) = 0.000199 \text{ L} = 199 \mu\text{L}$
- Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the inhibitor powder.
- Solubilize: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the compound is completely dissolved. Ensure no visible particulates remain.
- Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

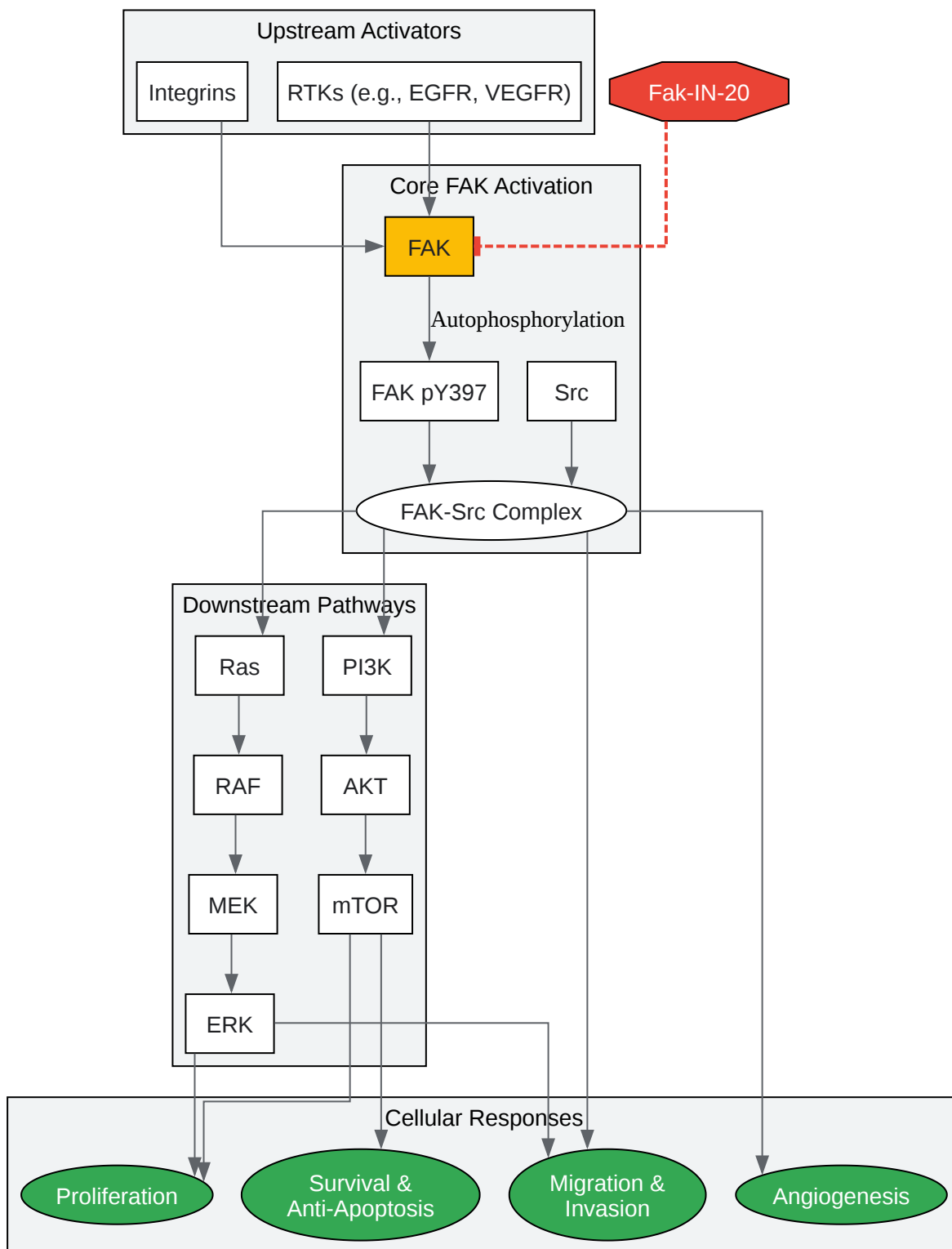
Protocol 2.2: Preparation of Working Solutions

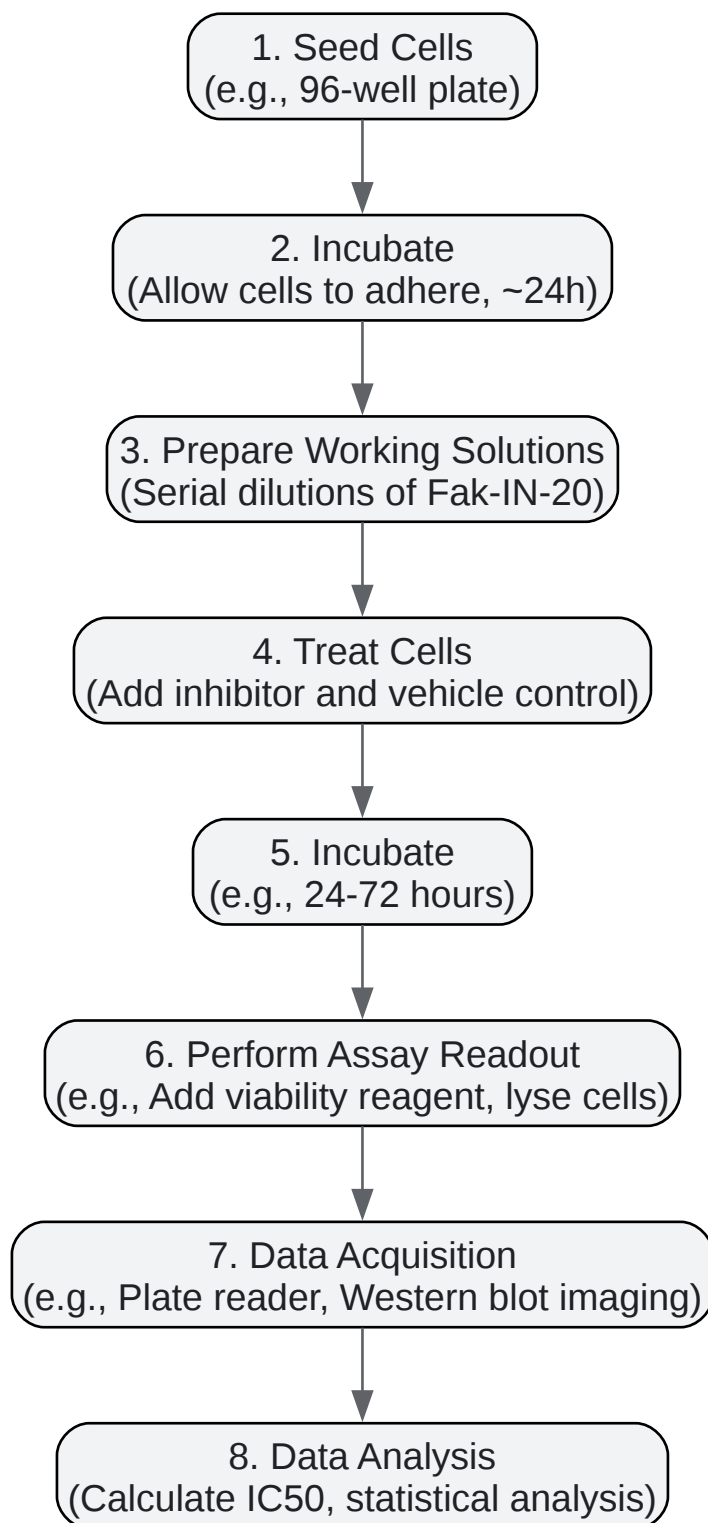
Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium or assay buffer immediately before use.

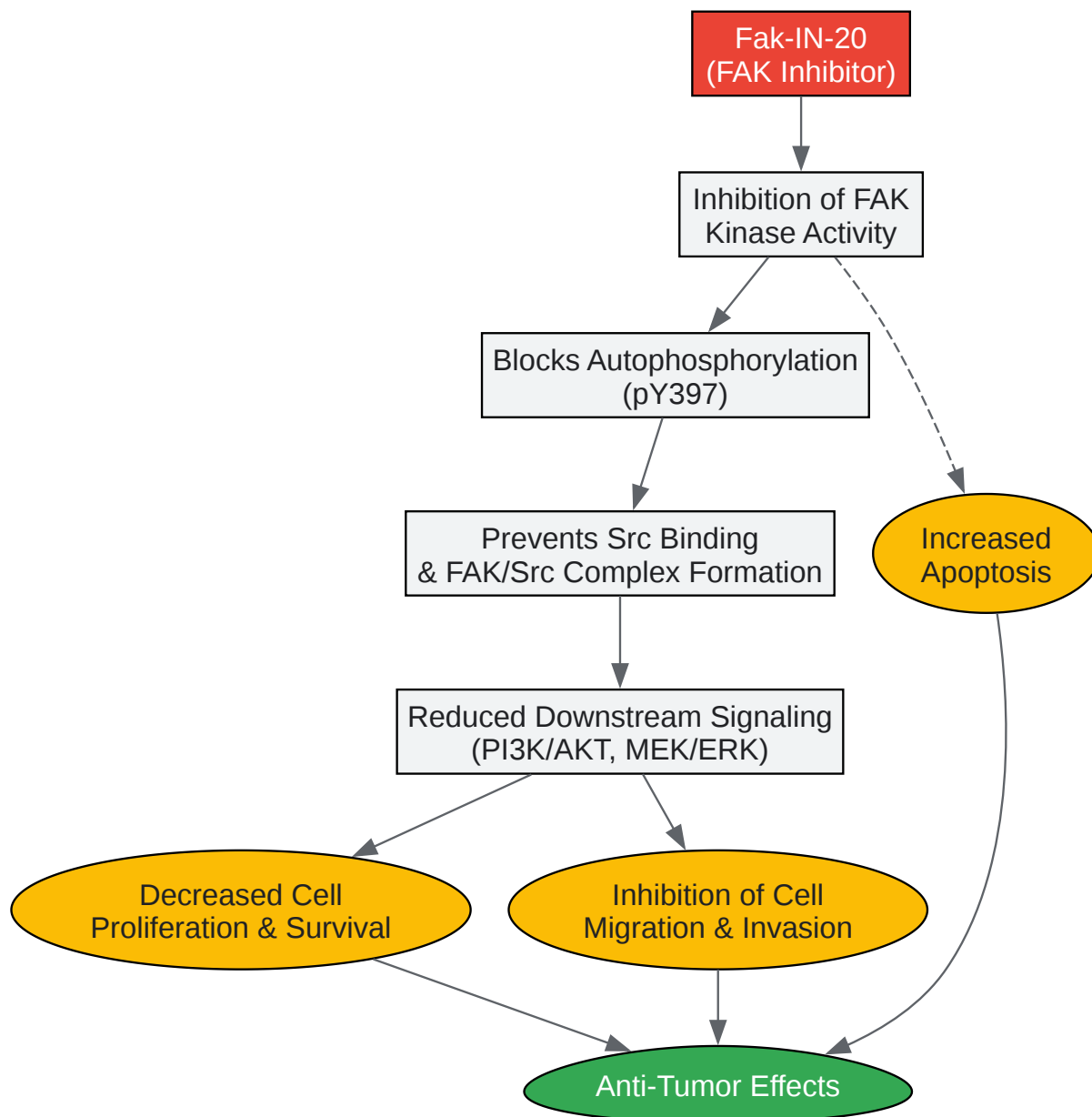
- Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Perform one or more serial dilutions in DMSO or the final assay buffer to achieve a suitable intermediate concentration. This minimizes pipetting errors and the amount of DMSO added to the final assay.
- Final Dilution: Add the required volume of the stock or intermediate solution to the final assay medium (e.g., cell culture medium). Mix thoroughly by gentle inversion or pipetting.
 - Example: To prepare 1 mL of a 10 μM working solution from a 10 mM stock:
 - Dilution factor = $10,000 \mu\text{M} / 10 \mu\text{M} = 1000x$
 - Add 1 μL of the 10 mM stock to 999 μL of culture medium.
 - Important: Ensure the final concentration of DMSO in the assay does not exceed a non-toxic level (e.g., 0.1% - 0.5%).^[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

FAK Signaling Pathway

FAK acts as a central node for signals from integrins and receptor tyrosine kinases (RTKs).[7] Its activation leads to the autophosphorylation of tyrosine 397 (Y397), which serves as a docking site for Src family kinases.[7] The FAK/Src complex then phosphorylates downstream targets, activating key pro-survival and pro-proliferative pathways such as PI3K/AKT and Ras/MEK/ERK.[8]







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References

- [1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Drug Discovery Targeting Focal Adhesion Kinase \(FAK\) as a Promising Cancer Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem \[invivochem.com\]](#)
- [6. reddit.com \[reddit.com\]](#)
- [7. Recent advances in focal adhesion kinase \(FAK\)-targeting antitumor agents - RSC Advances \(RSC Publishing\) DOI:10.1039/D5RA01880C \[pubs.rsc.org\]](#)
- [8. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions \[frontiersin.org\]](#)
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